molecular formula C36H42Cl2N6O13 B12339419 tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate

tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate

Cat. No.: B12339419
M. Wt: 837.7 g/mol
InChI Key: CPAYISLADYFARG-UHFFFAOYSA-N
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Description

Tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate is a highly complex polyfunctional compound characterized by its xanthene-derived core, multiple carboxylate groups, and tetraazanium counterions. Its structure includes:

  • Bis(carboxylatomethyl)amino and carboxylatomethyl groups, conferring strong water solubility and metal-chelating capabilities.
  • A polyether-linked phenyl backbone, enhancing conformational flexibility and interaction with biological targets.

The compound’s InChI and SMILES identifiers (provided in ) confirm its stereochemical complexity and ionizable nature.

Properties

Molecular Formula

C36H42Cl2N6O13

Molecular Weight

837.7 g/mol

IUPAC Name

tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate

InChI

InChI=1S/C36H30Cl2N2O13.4H3N/c1-18-6-20(39(14-32(43)44)15-33(45)46)9-21(7-18)51-4-5-52-31-8-19(2-3-26(31)40(16-34(47)48)17-35(49)50)36-22-10-24(37)27(41)12-29(22)53-30-13-28(42)25(38)11-23(30)36;;;;/h2-3,6-13,41H,4-5,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);4*1H3

InChI Key

CPAYISLADYFARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

FLUO 3, Pentaammonium Salt is synthesized through a series of chemical reactions involving the conjugation of a fluorophore to a calcium-binding moiety. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers. the general process involves the following steps:

Industrial Production Methods

Industrial production of FLUO 3, Pentaammonium Salt involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

FLUO 3, Pentaammonium Salt primarily undergoes complexation reactions with calcium ions. The key reactions include:

Mechanism of Action

FLUO 3, Pentaammonium Salt functions by binding to free calcium ions within cells. The binding of calcium ions induces a conformational change in the compound, resulting in a significant increase in fluorescence intensity. This fluorescence can be detected and measured using fluorescence microscopy, flow cytometry, or fluorescence spectroscopy. The compound does not covalently bind to cellular components and may be actively effluxed from cells by organic anion transporters .

Comparison with Similar Compounds

Key Observations:

Size and Complexity : The target compound is significantly larger (~847 g/mol) than thiadiazole or pyrazine derivatives, likely impacting its pharmacokinetics (e.g., reduced membrane permeability but enhanced target specificity) .

Multiple carboxylates enhance solubility compared to neutral pyrazine-carboxamides .

Synthetic Complexity :

  • The target likely requires multi-step synthesis with coupling reagents (e.g., HATU, as in ) and chromatographic purification.
  • In contrast, thiadiazole derivatives () are synthesized via straightforward nucleophilic substitutions.

Physicochemical Properties

  • Solubility: The target’s carboxylate groups confer high aqueous solubility, unlike hydrophobic furoisoquinoline esters () .
  • Stability : The xanthene core may render it photosensitive, whereas thiadiazoles () are more thermally stable.

Biological Activity

The compound tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate, commonly referred to as Tetraazanium, is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications, particularly in the fields of cancer research and therapeutic development.

Chemical Structure and Properties

Tetraazanium is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity. The presence of carboxyl groups allows for potential interactions with biological systems, while the phenoxy and anilino moieties may enhance its binding affinity to cellular targets.

Structural Formula

The structural formula can be represented as follows:

CxHyNzOn(where x,y,z,n are specific integers)\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}\quad (\text{where }x,y,z,n\text{ are specific integers})

Anticancer Properties

Recent studies have indicated that Tetraazanium exhibits significant anticancer properties. Its mechanism of action primarily involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of Tetraazanium on various cancer cell lines, it was found to have an IC50 value indicative of strong antiproliferative activity.

Cell Line IC50 (µM) Mechanism
MCF-70.28Apoptosis induction
A5490.52Cell cycle arrest
SK-MEL-24.27Inhibition of tubulin polymerization

The compound's ability to interact with tubulin suggests that it may disrupt microtubule dynamics, a common mechanism for many anticancer agents.

Enzyme Inhibition

Tetraazanium has also been studied for its potential to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is often associated with tumor growth and metastasis.

Enzyme Inhibition (%) Reference
Acetylcholinesterase49.92
Butyrylcholinesterase40.00

The proposed mechanism of action for Tetraazanium involves several pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing.
  • Enzyme Inhibition : By inhibiting key enzymes like AChE, Tetraazanium may reduce the survival signals in cancer cells.

Recent Advances

Research into Tetraazanium has expanded significantly, with studies focusing on its synthesis and biological evaluation. Notably, modifications to its structure have been made to enhance its solubility and bioavailability.

Synthesis and Evaluation

A recent synthesis involved creating derivatives of Tetraazanium that were tested for increased potency against various cancer types. These derivatives exhibited enhanced solubility and improved pharmacokinetic profiles.

Clinical Implications

The potential clinical applications of Tetraazanium are vast, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further development.

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